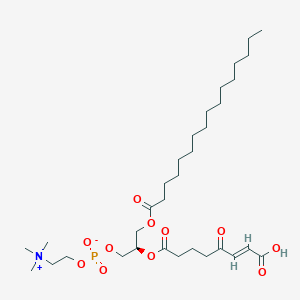

![molecular formula C24H25N3O2 B594067 (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone CAS No. 1228168-22-6](/img/structure/B594067.png)

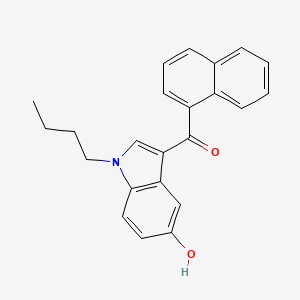

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

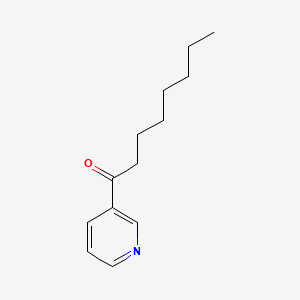

“(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone” is a chemical compound with the molecular formula C24H25N3O2 . It belongs to the family of 1,2,3,4-Tetrahydrobenzo [h] [1,6]naphthyridines .

Synthesis Analysis

The synthesis of similar compounds was envisaged through a three-step sequence involving an initial Povarov multicomponent reaction between the known cyclic enamide, ethyl 4-aminobenzoate, and the aromatic aldehydes, under Sc (OTf) 3 catalysis in acetonitrile . In another synthesis process, iminium salts were obtained by interaction of benzonaphthyridines with DIAD, and these salts reacted with substituted indoles at the second stage .Applications De Recherche Scientifique

Cancer Treatment Potential Naphthyridine derivatives, such as the compound (10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3) diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl) methanone, exhibit significant anticancer activity. They induce necroptosis at low concentrations and apoptosis at higher concentrations in melanoma cell lines, indicating potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Structural Exploration and Synthesis The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone has been synthesized and structurally characterized. The stability of the molecule is enhanced by inter and intra-molecular hydrogen bonds, showcasing the importance of molecular interactions in the solid state of the crystal (Prasad et al., 2018).

Development of New Heterocyclic Systems Methods have been developed for synthesizing new heterocyclic systems based on specific naphthyridine derivatives, showing the versatility and potential of these compounds in generating novel structures with possibly varied applications (Sirakanyan et al., 2018).

Antitumor Activity Compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown distinct inhibition of the proliferation of various cancer cell lines, reinforcing the potential of naphthyridine derivatives in antitumor applications (Tang & Fu, 2018).

Green Chemistry and Synthesis Studies have focused on developing green chemistry approaches for the synthesis of heterocyclic compounds, emphasizing the use of non-toxic solvents and conditions that align with principles of sustainability and environmental friendliness (Kamalifar & Kiyani, 2019).

Propriétés

IUPAC Name |

(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(27-12-14-29-15-13-27)23-19-8-4-5-9-21(19)25-22-10-11-26(17-20(22)23)16-18-6-2-1-3-7-18/h1-9H,10-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYMQKUTHFLOAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C(C3=CC=CC=C3N=C21)C(=O)N4CCOCC4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673107 |

Source

|

| Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone | |

CAS RN |

1228168-22-6 |

Source

|

| Record name | (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)